C-MS023

Descripción

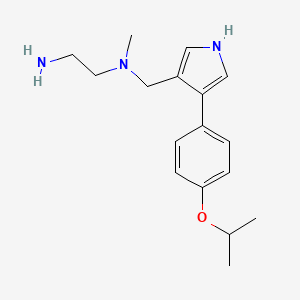

Structure

3D Structure

Propiedades

IUPAC Name |

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVWAGUJRUAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and development of C-MS023 as a PRMT inhibitor

An In-depth Technical Guide on the Discovery and Development of MS023 as a PRMT Inhibitor

Disclaimer: This document pertains to the PRMT inhibitor designated as MS023 . No public records were found for a compound named "C-MS023." It is presumed that "this compound" is a typographical error and refers to MS023. All subsequent information relates to MS023.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes through the post-translational modification of proteins.[1] They catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. PRMTs are classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of asymmetric dimethylarginine (ADMA).[1][2] Dysregulation of PRMT activity has been implicated in various diseases, including cancer, making them attractive targets for drug discovery.[2]

This technical guide details the discovery and development of MS023, a potent, selective, and cell-active small molecule inhibitor of Type I PRMTs.[1] MS023 serves as a valuable chemical probe for studying the biological functions of these enzymes.[1][2] This document provides a comprehensive overview of its biochemical and cellular activity, experimental protocols for its characterization, and its mechanism of action.

Quantitative Data

The inhibitory activity of MS023 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for MS023.

Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs [1][3]

| Target | IC50 (nM) |

| PRMT1 | 30 ± 9 |

| PRMT3 | 119 ± 14 |

| PRMT4 (CARM1) | 83 ± 10 |

| PRMT6 | 4 ± 0.5 |

| PRMT8 | 5 ± 0.1 |

Table 2: Cellular Inhibitory Activity of MS023 [1][3]

| Cell Line | Target Pathway | Cellular IC50 (nM) |

| MCF7 | PRMT1 (H4R3me2a) | 9 ± 0.2 |

| HEK293 | PRMT6 (H3R2me2a) | 56 |

Table 3: Biophysical Binding Data for MS023 [1]

| Target | Method | Binding Affinity (Kd) (nM) |

| PRMT6 | Isothermal Titration Calorimetry (ITC) | 6 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the characterization of MS023.

Biochemical Scintillation Proximity Assay (SPA) for IC50 Determination[3]

This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate.

-

Materials:

-

Recombinant PRMT enzyme

-

Biotinylated peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Non-tritiated SAM

-

Assay buffer

-

Streptavidin-coated SPA beads

-

Microplate scintillation counter

-

MS023 compound

-

-

Procedure:

-

Prepare a reaction mixture containing the PRMT enzyme, biotinylated peptide substrate, and assay buffer.

-

Add varying concentrations of MS023 to the reaction mixture.

-

Initiate the methylation reaction by adding a mixture of [³H]-SAM and non-tritiated SAM.

-

Incubate the reaction mixture to allow for enzymatic activity.

-

Terminate the reaction.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated and tritiated peptide will bind to the beads.

-

Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylation.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Western Blot Assay for Histone Methylation[1][2]

This method is used to determine the effect of MS023 on the methylation of histone proteins within cells.

-

Materials:

-

Cell lines (e.g., MCF7, HEK293)

-

Cell culture medium and reagents

-

MS023 compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-total Histone H4, anti-total Histone H3)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of MS023 for a specified period (e.g., 48 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the methylated histone mark.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the signal of the methylated histone to the signal of the total histone to determine the relative level of methylation.

-

Mechanism of Action and Signaling Pathway

MS023 is a non-competitive inhibitor of Type I PRMTs.[1] Mechanism of action studies have shown that the IC50 values of MS023 against PRMT6 are not affected by varying concentrations of either the cofactor SAM or the peptide substrate.[1] This indicates that MS023 does not compete with either SAM or the substrate for binding to the enzyme's active site. A co-crystal structure of PRMT6 in complex with MS023 has revealed that the inhibitor binds to the substrate-binding site.[1]

PRMT Signaling Pathway and Inhibition by MS023

Type I PRMTs asymmetrically dimethylate arginine residues on various protein substrates, including histones. This post-translational modification plays a crucial role in regulating gene expression, DNA damage repair, and signal transduction. MS023, by inhibiting Type I PRMTs, leads to a global decrease in asymmetric dimethylarginine levels in cells.[1]

Caption: PRMT signaling pathway and the inhibitory action of MS023.

Experimental Workflow for MS023 Characterization

The discovery and characterization of MS023 followed a logical progression from initial screening to detailed mechanistic studies.

Caption: A simplified workflow for the discovery and characterization of MS023.

Selectivity Profile of MS023

A key feature of a good chemical probe is its selectivity. MS023 exhibits high selectivity for Type I PRMTs over other classes of methyltransferases.

Caption: Selectivity profile of MS023 against various methyltransferases.

Mechanism of Non-competitive Inhibition by MS023

The non-competitive nature of MS023's inhibition of PRMTs is a key aspect of its mechanism of action.

Caption: Mechanism of non-competitive inhibition by MS023.

References

An In-depth Technical Guide to the Selectivity Profile of C-MS023 Against Protein Arginine Methyltransferases

This technical guide provides a comprehensive overview of the selectivity and inhibitory activity of C-MS023, a potent and cell-active small molecule inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, signal transduction, and oncology.

Introduction

Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA metabolism, DNA damage repair, and signal transduction.[1][2] The enzymes responsible for this modification, PRMTs, are classified into three types based on the methylation state they catalyze.[3][4] Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze both monomethylation and asymmetric dimethylation of arginine residues.[3][4] Type II PRMTs (PRMT5, PRMT9) catalyze monomethylation and symmetric dimethylation, while the Type III PRMT (PRMT7) only catalyzes monomethylation.[3]

Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[4] this compound has emerged as a valuable chemical probe for studying the biological functions of Type I PRMTs.[4][5] This guide details its selectivity profile, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.

Data Presentation: this compound Selectivity Profile

This compound demonstrates high potency against Type I PRMTs while being inactive against Type II and Type III PRMTs, as well as other epigenetic modifiers like protein lysine methyltransferases and DNA methyltransferases.[5][6] The inhibitory activity is summarized by the half-maximal inhibitory concentration (IC50) values presented below.

| Target | Enzyme Type | This compound IC50 (nM) |

| PRMT1 | Type I | 30 |

| PRMT3 | Type I | 119 |

| PRMT4 (CARM1) | Type I | 83 |

| PRMT6 | Type I | 4 |

| PRMT8 | Type I | 5 |

| Type II PRMTs (e.g., PRMT5) | Type II | Inactive |

| Type III PRMTs (e.g., PRMT7) | Type III | Inactive |

| Protein Lysine Methyltransferases | - | Inactive |

| DNA Methyltransferases | - | Inactive |

Table 1: In vitro inhibitory activity of this compound against a panel of protein arginine methyltransferases. Data sourced from multiple studies.[6][7][8]

Experimental Protocols

The characterization of this compound involved both biochemical and cellular assays to determine its potency and selectivity.

A scintillation proximity assay was employed to measure the in vitro inhibitory effect of this compound on the methyltransferase activity of PRMTs.[6][7]

Principle: The assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate.[6][7] The resulting [³H]-methylated biotinylated peptide is captured by streptavidin-coated scintillant beads.[6] The proximity of the radioactive methyl group to the scintillant results in light emission, which is proportional to the enzyme activity and is measured by a scintillation counter.[6]

Protocol:

-

Reaction Mixture Preparation: The reaction is conducted in a microplate format. Each well contains the specific PRMT enzyme, a biotinylated peptide substrate, and [³H]-SAM as the methyl donor.[6][7] Reactions are buffered to optimal pH and temperature for enzyme activity.

-

Compound Titration: this compound is serially diluted and added to the reaction wells to achieve a range of concentrations.[6]

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or substrate and incubated to allow for methyl transfer.

-

Signal Detection: Following incubation, streptavidin-coated SPA beads are added to the wells. The plate is incubated to allow the biotinylated peptide to bind to the beads.[6]

-

Data Acquisition: The plate is read using a microplate scintillation counter to measure the radioactivity (counts per minute, CPM).[6]

-

IC50 Determination: The CPM values are plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model. The IC50 values are determined under balanced conditions where the concentrations of both the substrate and cofactor are at their respective Michaelis constants (Km).[6][7]

Cell-based assays are crucial for confirming the activity and potency of an inhibitor within a biological context. Western blotting was used to measure the inhibition of specific PRMT-mediated histone methylation marks in cells treated with this compound.[4][5]

1. PRMT1 Cellular Activity Assay:

-

Cell Line: MCF7 breast cancer cells, which have high basal levels of the PRMT1-mediated mark H4R3me2a (asymmetric dimethylation of histone H4 at arginine 3), were used.[4][9]

-

Treatment: MCF7 cells were treated with varying concentrations of this compound for 48 hours.[4][5]

-

Protein Extraction: After treatment, cells were lysed, and total protein was extracted. Histones were often extracted separately using an acid extraction protocol.

-

Western Blotting: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies specific for H4R3me2a and a loading control (e.g., total Histone H4 or β-actin).[4][5]

-

Detection and Analysis: An appropriate secondary antibody conjugated to a fluorophore or enzyme was used for detection. The signal intensities of the bands were quantified, and the H4R3me2a signal was normalized to the loading control. The cellular IC50 was determined by plotting the normalized signal against the this compound concentration.[4][5] For PRMT1 in MCF7 cells, this compound exhibited an IC50 of 9 nM for the reduction of the H4R3me2a mark.[5][8]

2. PRMT6 Cellular Activity Assay:

-

Cell Line and Transfection: HEK293 cells were used. To assess PRMT6-specific activity, cells were transfected with a plasmid encoding FLAG-tagged wild-type PRMT6. A catalytically inactive mutant (V86K/D88A) was used as a negative control.[5][10]

-

Treatment: Transfected HEK293 cells were treated with a range of this compound concentrations for 20 hours.[4][5]

-

Western Blotting: Similar to the PRMT1 assay, whole-cell lysates were analyzed by Western blot. Primary antibodies were used to detect the PRMT6-mediated H3R2me2a mark (asymmetric dimethylation of histone H3 at arginine 2) and a loading control (e.g., total Histone H3).[5][10]

-

Analysis: The cellular IC50 for PRMT6 inhibition was calculated based on the reduction of the H3R2me2a mark. In this model, this compound showed an IC50 of 56 nM.[6][8]

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows and a relevant signaling pathway affected by Type I PRMTs.

Caption: Workflow for determining this compound IC50 using a Scintillation Proximity Assay.

Caption: Workflow for assessing cellular PRMT inhibition via Western Blot.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MS023 | Structural Genomics Consortium [thesgc.org]

- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 10. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

The Critical Role of Type I Protein Arginine Methyltransferases in Triple-Negative Breast Cancer: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the pivotal role of Type I protein arginine methyltransferases (PRMTs) in the pathobiology of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited targeted therapeutic options. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms governed by Type I PRMTs in TNBC and outlines potential avenues for therapeutic intervention.

Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal therapies and HER2-targeted drugs.[1] The identification of novel molecular targets is therefore a critical unmet need for patients with TNBC.[2][3][4][5][6][7][8][9][10] This guide consolidates current research, highlighting the significant overexpression and pro-tumorigenic functions of Type I PRMTs, particularly PRMT1, in this challenging disease.

Executive Summary

Type I PRMTs are a family of enzymes that catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, leading to significant alterations in gene expression and cellular signaling. Emerging evidence strongly indicates that these enzymes are key drivers of TNBC progression, contributing to enhanced cell proliferation, survival, metastasis, and chemoresistance. This guide explores the multifaceted roles of Type I PRMTs in TNBC, with a focus on their involvement in critical oncogenic signaling pathways, and presents the latest data on the efficacy of targeting these enzymes with small molecule inhibitors.

Overexpression of Type I PRMTs in TNBC

Multiple studies have demonstrated the elevated expression of Type I PRMTs in TNBC compared to normal breast tissue and other breast cancer subtypes.[5][11] PRMT1, the predominant Type I PRMT, is consistently found to be overexpressed at both the mRNA and protein levels in TNBC patient samples.[5][11][12] This overexpression is often correlated with a more aggressive phenotype and poorer clinical outcomes.

Table 1: Quantitative Expression of PRMT1 in Triple-Negative Breast Cancer

| Cohort/Study | Tissue Type | Method | Finding | Reference |

| Curie Cohort | TNBC vs. Normal | mRNA Microarray | Highest PRMT1 mRNA expression in TNBC subtype compared to Luminal A, Luminal B, Her2+, and normal breast tissues. | [5][11] |

| TCGA Cohort | TNBC vs. Normal | RNA-Seq | Confirmed highest PRMT1 mRNA expression in TNBC. | [5][13] |

| Curie Cohort | TNBC vs. Normal | Immunohistochemistry (IHC) | PRMT1 protein is highly expressed in all breast cancer subtypes compared to normal tissues, with no significant difference between subtypes. | [5][11] |

| TCGA_BRCA | TNBC vs. Normal | RNA-Seq (z-scores) | PRMT1 mRNA levels are significantly higher in TNBC compared to normal adjacent tissues (p < 0.001). | [13] |

Type I PRMTs as Central Regulators of Oncogenic Signaling in TNBC

Type I PRMTs, and PRMT1 in particular, exert their pro-tumorigenic effects by modulating key signaling pathways that are frequently dysregulated in TNBC.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is overexpressed in a majority of TNBC cases and is associated with poor prognosis.[1] PRMT1 has been shown to regulate EGFR signaling through a dual mechanism:

-

Transcriptional Regulation: PRMT1 is recruited to the EGFR promoter where it methylates histone H4 at arginine 3 (H4R3me2a), an activating epigenetic mark, thereby increasing EGFR transcription.[1][2]

-

Post-translational Modification: PRMT1 can directly methylate EGFR at arginine residues (R198 and R200), which enhances its stability and downstream signaling to pro-survival pathways such as Akt, ERK, and STAT3.[1]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is aberrantly activated in TNBC and plays a crucial role in tumor progression. PRMT1 promotes canonical Wnt signaling by transcriptionally upregulating key components of this pathway, including the co-receptor LRP5 and the enzyme Porcupine (PORCN), which is essential for Wnt ligand secretion.[1][2] This is achieved through PRMT1-mediated H4R3 methylation at their respective gene promoters.[1]

MYC Signaling and Chemoresistance

PRMT1 has been implicated in resistance to PARP inhibitors, a class of drugs used in some TNBC patients, through its regulation of the MYC oncogene.[3][10][14][15] PRMT1 can enhance the stability of the c-Myc protein, a key driver of cell proliferation and DNA repair.[3][10][14][16] This stabilization leads to the upregulation of genes involved in homologous recombination, a DNA repair pathway that, when functional, can confer resistance to PARP inhibitors.[10][14]

Therapeutic Targeting of Type I PRMTs in TNBC

The critical role of Type I PRMTs in TNBC has spurred the development of small molecule inhibitors. Two of the most studied are GSK3368715 and MS023. These inhibitors have demonstrated promising anti-tumor activity in preclinical models of TNBC.

Table 2: Efficacy of Type I PRMT Inhibitors in TNBC Models

| Inhibitor | TNBC Cell Line | Assay | Result | Reference |

| GSK3368715 | MDA-MB-468 | Cell Viability | IC50 < 10 µM | [5] |

| MS023 | MDA-MB-468 | Cell Viability | IC50 < 10 µM | [5] |

| GSK3368715 | Other TNBC lines (MDA-MB-231, HCC38, HCC70, MDA-MB-453) | Cell Viability | Resistant (IC50 > 10 µM) | |

| MS023 | Other TNBC lines (MDA-MB-231, HCC38, HCC70, MDA-MB-453) | Cell Viability | Resistant (IC50 > 10 µM) | [5] |

| GSK3368715 | MDA-MB-468 Xenograft | Tumor Growth Inhibition | 85% inhibition at 150 mg/kg | [17][18] |

| MS023 | MDA-MB-468 Xenograft | Tumor Growth Inhibition | Significant reduction in tumor growth at 60 mg/kg | [19] |

These inhibitors have also shown synergistic effects when combined with standard-of-care chemotherapies and other targeted agents, such as EGFR inhibitors.[5][6][7][8][9]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of Type I PRMTs in TNBC.

Western Blot Analysis for PRMT1 Expression

Methodology:

-

Protein Extraction: Lyse TNBC cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein lysate on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PRMT1 (e.g., Cell Signaling Technology, #9004) overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for PRMT1 Occupancy

Methodology:

-

Cross-linking: Treat TNBC cells (e.g., MDA-MB-468) with 1% formaldehyde to cross-link proteins to DNA.[5]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.[5]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-PRMT1 antibody or a negative control IgG overnight at 4°C.[5]

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.[5]

-

Washes and Elution: Perform a series of washes to remove non-specific binding and then elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating in the presence of proteinase K.[5]

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., EGFR, LRP5, PORCN) to determine the enrichment of PRMT1 binding.[5]

Cell Viability (MTT) Assay

Methodology:

-

Cell Seeding: Seed TNBC cells in 96-well plates at an appropriate density.

-

Drug Treatment: Treat the cells with a range of concentrations of the Type I PRMT inhibitor for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value of the inhibitor.

Future Directions and Conclusion

The compelling body of evidence presented in this guide solidifies the position of Type I PRMTs as critical mediators of TNBC pathogenesis and as promising therapeutic targets. While the development of specific and potent inhibitors is advancing, further research is needed to identify robust biomarkers that can predict patient response to these agents. The exploration of combination therapies that exploit the molecular vulnerabilities induced by PRMT inhibition will be a key area of future investigation. Ultimately, targeting Type I PRMTs represents a novel and exciting therapeutic strategy with the potential to significantly improve outcomes for patients with triple-negative breast cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. PRMT1 Confers Resistance to Olaparib via Modulating MYC Signaling in Triple-Negative Breast Cancer [ouci.dntb.gov.ua]

- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer | Semantic Scholar [semanticscholar.org]

- 5. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. PRMT1 Confers Resistance to Olaparib via Modulating MYC Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] PRMT1 Confers Resistance to Olaparib via Modulating MYC Signaling in Triple-Negative Breast Cancer | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

C-MS023: A Spatiotemporal Probe for Interrogating Arginine Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methylation is a critical post-translational modification that governs a wide array of cellular processes, including signal transduction, gene transcription, and DNA damage repair. Dysregulation of this process, primarily mediated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), has been implicated in various diseases, most notably cancer. The development of chemical probes to selectively inhibit PRMTs has become a crucial area of research for dissecting their physiological and pathological roles. C-MS023 is a novel, photoactivatable chemical probe designed for the spatiotemporal control of Type I PRMT inhibition. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its application in studying arginine methylation.

This compound is a caged prodrug of MS023, a potent and selective inhibitor of Type I PRMTs.[1] The caging group renders the molecule largely inactive until its removal by irradiation with 420 nm light.[1] This unique feature allows for precise control over the location and timing of PRMT inhibition, offering an unprecedented tool to study the dynamic processes regulated by arginine methylation.

Mechanism of Action

This compound itself exhibits significantly attenuated inhibitory activity against Type I PRMTs. Upon exposure to 420 nm visible light, the photolabile caging group is cleaved, releasing the active inhibitor, MS023.[1] MS023 is a potent, cell-active inhibitor of human Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[2][3] It acts by binding to the substrate-binding site of these enzymes.[4] This inhibition leads to a decrease in asymmetric dimethylation of arginine residues on histone and non-histone proteins.[4]

Quantitative Inhibitory Activity

The inhibitory potency of MS023 and the differential activity of this compound before and after photoactivation are summarized in the tables below.

| Compound | Target | IC50 (nM) | Reference |

| MS023 | PRMT1 | 30 | [2] |

| PRMT3 | 119 | [2] | |

| PRMT4 (CARM1) | 83 | [2] | |

| PRMT6 | 4 | [2] | |

| PRMT8 | 5 | [2] |

Table 1: In vitro inhibitory activity of MS023 against Type I PRMTs.

| Compound | Target | Condition | IC50 (µM) | Reference |

| This compound | PRMT6 | No Light | 0.2224 | [1] |

| This compound | PRMT6 | 420 nm Light | 0.01227 | [1] |

Table 2: In vitro inhibitory activity of this compound against PRMT6 before and after photoactivation. This demonstrates an 18-fold increase in potency upon uncaging.[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from established methods for measuring PRMT activity.[2]

Materials:

-

Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)

-

Histone or peptide substrate (e.g., Histone H4 peptide)

-

S-[3H-methyl]-adenosyl-L-methionine (3H-SAM)

-

This compound or MS023

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

-

Streptavidin-coated SPA beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound (with and without light exposure) or MS023 in assay buffer.

-

In a microplate, combine the PRMT enzyme, substrate, and the test compound.

-

For photoactivation of this compound, expose the relevant wells to 420 nm light for a predetermined duration (to be optimized).

-

Initiate the methylation reaction by adding 3H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., 7.5 M guanidine hydrochloride).

-

Add streptavidin-coated SPA beads to capture the biotinylated methylated substrate.

-

Incubate for 30 minutes to allow for bead settling.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular Photoactivation of this compound and Western Blot Analysis of Histone Methylation

This protocol provides a general framework for utilizing this compound in a cellular context.

Materials:

-

Cells of interest (e.g., MCF7, HEK293) cultured on appropriate plates or coverslips.

-

This compound stock solution (in DMSO).

-

Cell culture medium.

-

A light source capable of delivering 420 nm light (e.g., LED array, filtered lamp).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against specific arginine methylation marks (e.g., anti-H3R2me2a, anti-H4R3me2a) and loading controls (e.g., anti-Histone H3, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL substrate for chemiluminescence detection.

Procedure:

-

Seed cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with the desired concentration of this compound in fresh cell culture medium. Incubate for a sufficient duration to allow for cellular uptake (e.g., 1-4 hours).

-

For the photoactivation group, expose the cells to 420 nm light. The duration and intensity of the light exposure should be optimized to achieve efficient uncaging while minimizing phototoxicity.

-

Include control groups: no treatment, vehicle (DMSO) only, MS023 (active compound), and this compound without light exposure.

-

After the desired post-treatment incubation period (e.g., 24-48 hours), wash the cells with PBS.

-

Lyse the cells using lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative levels of histone arginine methylation.

Signaling Pathway Modulation: The Hippo-FoxO Axis

Inhibition of Type I PRMTs by MS023 has been shown to impact key signaling pathways, including the Hippo and Forkhead box O (FoxO) pathways. The Hippo pathway is a critical regulator of cell proliferation and apoptosis, and its core components include the kinases MST1/2 and LATS1/2. FoxO transcription factors are key players in stress resistance, metabolism, and cell fate decisions. The ability to control PRMT inhibition with this compound provides a powerful tool to dissect the temporal dynamics of these pathways.

The following diagram illustrates a potential mechanism by which PRMT1 inhibition by photo-activated this compound could modulate the Hippo-FoxO signaling axis, leading to an anti-proliferative and pro-apoptotic cellular response.

Caption: this compound photoactivation and downstream signaling cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of spatiotemporal PRMT inhibition using this compound.

Caption: Experimental workflow for this compound application.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a powerful tool for the precise investigation of arginine methylation. Its photoactivatable nature allows for unprecedented spatiotemporal control of Type I PRMT inhibition, enabling researchers to dissect the dynamic roles of these enzymes in various cellular processes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption and application of this innovative chemical probe in both basic research and drug discovery.

References

- 1. Light-Activated Gene Expression System Using a Caging-Group-Free Photoactivatable Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. MS023 | Structural Genomics Consortium [thesgc.org]

- 4. Light-controlled modulation of gene expression by chemical optoepigenetic probes - PubMed [pubmed.ncbi.nlm.nih.gov]

C-MS023: A Technical Guide to the Spatiotemporal Inhibition of Histone Arginine Asymmetric Dimethylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of C-MS023 and its active counterpart, MS023, focusing on their mechanism and effect on histone arginine asymmetric dimethylation. Histone arginine methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure, gene transcription, and other fundamental cellular processes. Asymmetric dimethylation of arginine residues is catalyzed by Type I protein arginine methyltransferases (PRMTs), a family of enzymes frequently implicated in various diseases, including cancer.[1][2][3][4]

This compound is a photo-activatable prodrug of MS023, a potent and selective inhibitor of Type I PRMTs.[5][6] This "caged" design allows for precise spatiotemporal control over the inhibition of histone arginine asymmetric dimethylation, making this compound a powerful tool for investigating the dynamic roles of Type I PRMTs in health and disease.[6]

Mechanism of Action: Photo-activation of this compound

This compound is engineered to be biologically inert until activated by a specific wavelength of light.[6] The core inhibitor, MS023, is masked by a photocleavable DEACM group. Upon irradiation with visible light at 420 nm, this protective group is cleaved, releasing the active MS023 molecule.[5][6] This activation allows researchers to initiate the inhibition of Type I PRMTs at a desired time and location, providing a high degree of experimental control.[6]

The Active Inhibitor: MS023 Selectivity and Potency

Once released, MS023 acts as a potent, selective, and cell-active inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3][7] It is a pan-inhibitor of this class, effectively targeting the enzymes responsible for mono- and asymmetric dimethylation of arginine residues.[1][2] Crucially, MS023 shows no inhibitory activity against Type II (PRMT5, PRMT9) or Type III (PRMT7) PRMTs, nor against other epigenetic modifiers like protein lysine methyltransferases and DNA methyltransferases, highlighting its specificity.[1][2][7] Structural studies have revealed that MS023 binds to the substrate-binding site of the enzyme and acts as a non-competitive inhibitor with respect to both the S-adenosyl-L-methionine (SAM) cofactor and the peptide substrate.[1]

Quantitative Data Summary

The potency of MS023 has been quantified through various biochemical and cellular assays. The tables below summarize the key inhibitory concentrations.

Table 1: Biochemical IC₅₀ Values of MS023 Against Type I PRMTs

| Target | IC₅₀ (nM) |

|---|---|

| PRMT1 | 30 |

| PRMT3 | 119 |

| PRMT4 | 83 |

| PRMT6 | 4 |

| PRMT8 | 5 |

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: Cellular IC₅₀ Values of MS023 for Histone Mark Reduction

| Histone Mark | Cell Line | Treatment Time | Cellular IC₅₀ (nM) |

|---|---|---|---|

| H4R3me2a (PRMT1 mark) | MCF7 | 48 h | 9 |

| H3R2me2a (PRMT6 mark) | HEK293 | 20 h | 56 |

Data sourced from Selleck Chemicals and the Structural Genomics Consortium.[3][7][9]

Table 3: this compound Potency

| Target Mark | Light Condition | Estimated IC₅₀ (µM) |

|---|---|---|

| H3R2me2a | With 420 nm light | 0.2224 |

Data sourced from MedchemExpress.[5]

Cellular Effects on Histone Methylation

Treatment of cells with MS023 leads to a potent and dose-dependent decrease in the levels of histone arginine asymmetric dimethylation.[1][2] Specifically, it has been shown to reduce well-characterized marks such as H4R3me2a (asymmetric dimethylation of arginine 3 on histone H4), which is primarily catalyzed by PRMT1, and H3R2me2a (asymmetric dimethylation of arginine 2 on histone H3), a mark associated with PRMT6 activity.[1][3] An interesting consequence of inhibiting asymmetric dimethylation is a concurrent increase in the global levels of arginine monomethylation and symmetric dimethylation, as the methyltransferase machinery is redirected.[1][2][7]

Experimental Protocols

A. PRMT Biochemical Scintillation Proximity Assay (SPA)

This in vitro assay is used to determine the IC₅₀ values of compounds against PRMT enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., derived from histone H3 or H4), and the test compound (MS023) at various concentrations in an appropriate assay buffer.

-

Initiation: Start the methyltransferase reaction by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 23°C) for a set period, allowing the enzyme to transfer the tritiated methyl group to the peptide substrate.

-

Termination: Stop the reaction by adding a high concentration of non-tritiated SAM.

-

Detection: Transfer the reaction mixture to a streptavidin-coated scintillant-embedded microplate (e.g., FlashPlate). The biotinylated and now radiolabeled peptide binds to the streptavidin, bringing the ³H isotope into close proximity with the scintillant, which generates a light signal.

-

Quantification: Measure the light emission using a microplate scintillation counter. The signal intensity is proportional to the enzyme activity.

-

Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]

B. Cellular Histone Methylation Analysis by Western Blot

This method quantifies the levels of specific histone methylation marks within cells following inhibitor treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MCF7 or HEK293) and allow them to adhere. Treat the cells with varying concentrations of MS023 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20-48 hours).[1][3]

-

Histone Extraction: Harvest the cells and perform acid extraction to isolate histone proteins. This typically involves lysing the cells, isolating the nuclei, and extracting the basic histone proteins with a dilute acid like sulfuric acid.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the histone mark of interest (e.g., anti-H4R3me2a or anti-H3R2me2a). A parallel blot should be run with an antibody against a total histone (e.g., anti-H3 or anti-H4) to serve as a loading control.[1][3]

-

Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the signal of the methylated histone to the total histone signal to determine the relative reduction in methylation.[1][3]

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MS023 | Structural Genomics Consortium [thesgc.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MS023, PRMT Inhibitor - CD BioSciences [celluars.com]

Inactive Analog MS094 for C-MS023 Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS094, the inactive analog of the potent Type I protein arginine methyltransferase (PRMT) inhibitor, C-MS023. This document details the comparative biochemical and cellular activities of both compounds, provides step-by-step experimental protocols for their use, and illustrates the relevant signaling pathways. MS094 serves as an essential negative control for studies involving this compound, enabling researchers to distinguish specific on-target effects from off-target phenomena.

Comparative Activity of this compound and MS094

This compound is a potent and selective inhibitor of Type I PRMTs, a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] In contrast, MS094 is a close structural analog of this compound that is inactive in both biochemical and cellular assays, making it an ideal negative control.[1] The key structural difference leading to this inactivity is the substitution of a terminal primary amino group in this compound with a hydroxyl group in MS094.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and the lack thereof for MS094.

Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs

| Target PRMT | This compound IC50 (nM) |

| PRMT1 | 30 |

| PRMT3 | 119 |

| PRMT4 | 83 |

| PRMT6 | 4 |

| PRMT8 | 5 |

Data compiled from multiple sources.[2][3]

Table 2: Comparative Cellular Activity of this compound and MS094

| Assay | Cell Line | Target Methylation Mark | This compound IC50 | MS094 Activity |

| Histone H4 Arg 3 Methylation | MCF7 | H4R3me2a | 9 nM | Inactive |

| Histone H3 Arg 2 Methylation | HEK293 (PRMT6 transfected) | H3R2me2a | 56 nM | Inactive |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound and MS094 in research settings.

In Vitro PRMT Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate by a PRMT enzyme.

Materials:

-

Recombinant PRMT enzyme (e.g., PRMT1, PRMT6)

-

Biotinylated histone peptide substrate (e.g., biotin-H4 peptide)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

This compound and MS094 (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

96-well or 384-well microplates suitable for scintillation counting

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and MS094 in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Include a DMSO-only control.

-

In a microplate, add the diluted compounds.

-

Add the PRMT enzyme to each well.

-

Initiate the methylation reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM. The final concentrations should be at or near the Km for both the peptide and SAM.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution containing an excess of unlabeled SAM.

-

Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

-

Incubate for at least 30 minutes to allow for bead settling and binding.

-

Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide bound to the beads.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for this compound.

Cellular Histone Methylation Assay (Western Blot)

This protocol details the detection of specific histone methylation marks in cells treated with this compound or MS094.

Materials:

-

Cell lines (e.g., MCF7, HEK293)

-

Cell culture medium and supplements

-

This compound and MS094 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-Histone H4, anti-Histone H3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or MS094 for the desired duration (e.g., 24-48 hours). Include a DMSO-only control.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To normalize for loading, strip the membrane and re-probe with an antibody against the total histone (e.g., anti-Histone H4) or a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of this compound and MS094.

PRMT6 Signaling Pathway

Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT that asymmetrically dimethylates arginine residues on various histone and non-histone proteins.[4] A key substrate of PRMT6 is Histone H3 at arginine 2 (H3R2).[4] The methylation of H3R2 by PRMT6 is generally associated with transcriptional repression.[4] this compound, by inhibiting PRMT6, prevents this methylation event, leading to changes in gene expression.

Caption: PRMT6-mediated histone methylation and its inhibition by this compound.

Experimental Workflow for Comparative Analysis

This workflow outlines the process of comparing the effects of this compound and its inactive analog, MS094, in a cellular context.

Caption: Workflow for comparing this compound and MS094 cellular effects.

Logical Relationship of Active vs. Inactive Compound

This diagram illustrates the importance of using a negative control to validate the on-target effects of an active compound.

Caption: Rationale for using MS094 as a negative control for this compound.

Conclusion

The availability of the highly potent and selective Type I PRMT inhibitor, this compound, alongside its structurally similar but inactive analog, MS094, provides a powerful toolset for researchers. The use of MS094 as a negative control is critical for validating that the observed biological effects of this compound are due to the specific inhibition of its intended targets. This technical guide offers the necessary data and protocols to effectively employ these chemical probes in the study of PRMTs in health and disease.

References

C-MS023: A Technical Guide to a Potent Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-MS023 is a potent and selective small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). This class of enzymes plays a critical role in a multitude of cellular processes, including signal transduction, gene transcription, and DNA repair, through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMT activity has been implicated in various diseases, most notably cancer, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical and cellular properties of this compound, including its CAS number, molecular weight, mechanism of action, and effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research and drug development.

Core Properties of this compound

This compound is available as a free base and a dihydrochloride salt, each with distinct properties.

| Property | This compound (Free Base) | This compound (Dihydrochloride) |

| CAS Number | 1831110-54-3 | 1992047-64-9 |

| Molecular Formula | C₁₇H₂₅N₃O | C₁₇H₂₅N₃O · 2HCl |

| Molecular Weight | 287.4 g/mol | 360.32 g/mol |

Mechanism of Action and Biological Activity

This compound is a cell-active inhibitor that targets the substrate-binding site of Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. By inhibiting these enzymes, this compound prevents the asymmetric dimethylation of arginine residues on their protein substrates. This inhibition leads to a global reduction in asymmetric dimethylarginine (aDMA) levels within the cell.

The biological consequences of Type I PRMT inhibition by this compound are multifaceted and include:

-

Induction of an Interferon-like Response: this compound treatment can trigger a viral mimicry response in cancer cells by inducing the expression of endogenous retroviral elements and double-stranded RNA (dsRNA). This occurs, in part, through the repression of DNA methyltransferase 1 (DNMT1).[1] The accumulation of dsRNA activates innate immune signaling pathways, leading to the production of type I and II interferons.[2][3]

-

Impairment of DNA Damage Response: Inhibition of Type I PRMTs by this compound has been shown to disrupt the DNA damage response (DDR) pathway. Specifically, it can lead to the downregulation of key DDR proteins and impair the repair of DNA double-strand breaks.[4][5] This sensitizes cancer cells to DNA-damaging agents and radiation therapy.[6][7]

-

Alteration of RNA Splicing: this compound can impair RNA splicing, leading to the retention of introns and the formation of DNA:RNA hybrids (R-loops).[6][8][9] This disruption of RNA metabolism contributes to the accumulation of dsRNA and the subsequent activation of antiviral signaling.

Signaling Pathways Affected by this compound

The inhibitory action of this compound on Type I PRMTs initiates a cascade of events that impact several critical signaling pathways.

Caption: this compound inhibits Type I PRMTs, leading to diverse cellular consequences.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified against various Type I PRMTs and in different cancer cell lines.

| Target | IC₅₀ (nM) | Assay Type |

| PRMT1 | 30 | Cell-free |

| PRMT3 | 119 | Cell-free |

| PRMT4 | 83 | Cell-free |

| PRMT6 | 4 | Cell-free |

| PRMT8 | 5 | Cell-free |

| Cell Line | Cancer Type | IC₅₀ |

| MCF-7 | Breast Cancer | 9 nM (H4R3me2a inhibition) |

| HEK293 | Embryonic Kidney | 56 nM (H3R2me2a inhibition) |

| Various | - | For a comprehensive list of IC₅₀ values across multiple cancer cell lines, refer to the cited literature.[10][11][12][13][14] |

Experimental Protocols

General Experimental Workflow

A typical workflow for investigating the effects of this compound in a cell-based assay is outlined below.

Caption: A generalized workflow for cell-based experiments using this compound.

Western Blot for Asymmetric Dimethylarginine (aDMA)

This protocol is for detecting global changes in aDMA levels in cells treated with this compound.

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetric dimethylarginine (e.g., ADMA Asym26, 1:500 - 1:2,000 dilution).[15][16] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL detection reagent.

In-Cell Western™ Assay

This quantitative immunofluorescence assay allows for the analysis of protein methylation in a multi-well plate format.

-

Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 1.5 hours.[17]

-

Primary Antibody Incubation: Incubate with primary antibodies against the methylated protein of interest and a normalization control (e.g., a total protein stain) for 2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with spectrally distinct IRDye® secondary antibodies for 1 hour at room temperature, protected from light.

-

Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®).

Scintillation Proximity Assay (SPA)

This biochemical assay measures the activity of PRMTs in a cell-free system.

-

Reaction Setup: In a microplate, combine the PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer. Include this compound at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for the enzymatic transfer of the [³H]-methyl group to the peptide substrate.

-

Signal Detection: Add streptavidin-coated scintillant beads. The biotinylated and [³H]-methylated peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant and generating a light signal.

-

Measurement: Measure the light signal using a scintillation counter. The signal intensity is proportional to the enzyme activity.[18][19][20][21]

Conclusion

This compound is a valuable research tool for elucidating the biological roles of Type I PRMTs and for exploring their therapeutic potential. Its high potency and selectivity, combined with its demonstrated effects on cancer-relevant pathways, make it an important compound for further investigation in oncology and other disease areas. The data and protocols provided in this guide are intended to support the research community in utilizing this compound to advance our understanding of arginine methylation and to accelerate the development of novel therapeutics.

References

- 1. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PRMT1 mediated methylation of cGAS suppresses anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. epicypher.com [epicypher.com]

- 16. Specific Lowering of Asymmetric Dimethylarginine by Pharmacological Dimethylarginine Dimethylaminohydrolase Improves Endothelial Function, Reduces Blood Pressure and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. licorbio.com [licorbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C-MS023 and MS023 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-MS023 is a photoactivatable prodrug of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] MS023 does not significantly affect Type II and Type III PRMTs or other epigenetic modifiers, making it a valuable tool for studying the specific roles of Type I PRMTs in various biological processes.[2][3] This document provides detailed protocols for the application of MS023 and its photoactivatable precursor, this compound, in cell culture experiments.

MS023 has been shown to inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[4] Its inhibitory activity leads to a reduction in asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby influencing gene expression and other cellular processes.[2][5] this compound offers spatiotemporal control over this inhibition, as it remains inactive until triggered by 420 nm light, which releases the active MS023 compound.[1]

Data Presentation

Table 1: Inhibitory Activity of MS023 against Type I PRMTs

| Target | IC₅₀ (nM) |

| PRMT1 | 30 |

| PRMT3 | 119 |

| PRMT4 | 83 |

| PRMT6 | 4 |

| PRMT8 | 5 |

Data compiled from MedchemExpress.[4]

Table 2: Cellular Activity of MS023 in Various Cell Lines

| Cell Line | Assay | IC₅₀ (nM) |

| MCF-7 | H4R3 methylation | 9 |

| HEK293 | H3R2 methylation | 56 |

Data compiled from Bertin Bioreagent and other sources.[5][6]

Experimental Protocols

Protocol 1: General Cell Treatment with MS023

This protocol describes the general procedure for treating cultured cells with MS023 to investigate its effects on cellular processes.

Materials:

-

MS023 (hydrochloride salt available from various suppliers)

-

Dimethyl sulfoxide (DMSO), sterile

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)[7]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cultured cells of interest (e.g., MCF-7, HEK293, HT-29)[7][8]

-

Sterile culture plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of MS023 in sterile DMSO. For example, a 10 mM stock solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or -80°C for up to six months.[4]

-

-

Cell Seeding:

-

Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

On the day of treatment, prepare working solutions of MS023 by diluting the stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations ranging from nanomolar to low micromolar are typically effective.[4][7]

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of MS023.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest MS023 concentration) in your experiment.

-

For some experiments, a negative control compound, MS094, which is structurally similar to MS023 but inactive, can be used.[3]

-

-

Incubation:

-

Downstream Analysis:

-

Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting to detect changes in histone methylation, cell viability assays, or gene expression analysis.

-

Protocol 2: Photoactivation of this compound in Cell Culture

This protocol provides a general guideline for the photoactivation of this compound. The specific parameters of light exposure may need to be optimized for your experimental setup.

Materials:

-

This compound

-

Cultured cells prepared as in Protocol 1.

-

A light source capable of emitting light at or near 420 nm.

Procedure:

-

Cell Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with the desired concentration of this compound in fresh culture medium, as described in Protocol 1.

-

-

Photoactivation:

-

To activate the prodrug, expose the cells to 420 nm visible light.[1] The duration and intensity of the light exposure will need to be carefully controlled and optimized to ensure efficient activation of this compound without causing phototoxicity to the cells.

-

It is crucial to include control groups that are not exposed to light to assess the baseline effect of the inactive prodrug.

-

-

Incubation and Analysis:

-

After light exposure, return the cells to the incubator for the desired incubation period.

-

Proceed with downstream analysis as described in Protocol 1.

-

Visualizations

Caption: Experimental workflow for cell-based assays using MS023 or this compound.

Caption: Signaling pathway inhibited by the drug MS023.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MS023 | Structural Genomics Consortium [thesgc.org]

- 6. MS023 (hydrochloride) - Applications - CAT N°: 18361 [bertin-bioreagent.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for H4R3me2a Detection by Western Blot Using C-MS023 as a Chemical Probe

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of Western blotting to detect the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a). This protocol is particularly relevant for studies involving the modulation of this epigenetic mark using the photoactivatable prodrug C-MS023.

Introduction

Histone H4 Arginine 3 asymmetric dimethylation (H4R3me2a) is a crucial epigenetic modification catalyzed by Type I Protein Arginine Methyltransferases (PRMTs), primarily PRMT1.[1][2] This modification is associated with transcriptional activation and plays a significant role in various cellular processes and disease states, including cancer and fibrosis.[1][3][4] The small molecule MS023 is a potent and selective inhibitor of Type I PRMTs, and its photoactivatable prodrug, this compound, allows for spatiotemporal control of PRMT inhibition.[5][6][7] Upon irradiation with 420 nm light, this compound releases the active inhibitor MS023, leading to a reduction in H4R3me2a levels.[7] Western blotting is a key technique to quantify the changes in global H4R3me2a levels following such treatments.

Data Presentation

The following table summarizes experimental conditions for the modulation of H4R3me2a levels using MS023, the active form of this compound, as detected by Western blot in various cell lines.

| Cell Line | Compound | Concentration Range | Incubation Time | Key Observations | Reference |

| A549 | This compound | 0.1 µM | 24h, followed by 4 min light irradiation and another 24h incubation | Light-induced activation of this compound leads to a dramatic decrease in H4R3me2a levels, similar to MS023 treatment. | [7] |

| A549 | MS023 | As low as 0.1 µM | 48h (24h pre-incubation + 24h post-irradiation) | Remarkable reduction of H3R2me2a and H4R3me2a marks. | [7] |

| MCF7 | MS023 | 1.4 - 1000 nM | 48h | Potent and concentration-dependent reduction of cellular H4R3me2a levels with an IC50 of 9 ± 0.2 nM. | [2][8][9] |

| HEK293 | MS023 | 1 - 1000 nM | 20h | Concentration-dependent reduction of the H3R2me2a mark in cells overexpressing PRMT6. | [2][8][9] |

Experimental Protocols

Herein is a detailed protocol for Western blotting to detect H4R3me2a. This protocol can be adapted for experiments using this compound to study the dynamics of this histone modification.

1. Cell Lysis and Protein Extraction

-

Place the cell culture dish on ice and wash the cells with ice-cold sterile PBS.

-

Lyse the cells by adding RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[4][10]

-

For adherent cells, scrape the cells and transfer the lysate to a microfuge tube.[10]

-

Sonicate the cell suspension on ice to shear DNA and ensure complete cell lysis.[10]

-

Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C.[11]

-

Transfer the supernatant containing the protein to a new tube.

-

Determine the protein concentration using a BCA assay.[4][11]

2. Sample Preparation and Gel Electrophoresis

-

To an appropriate amount of protein lysate (typically 10-30 µg), add 6x SDS sample loading buffer.[11]

-

Load the samples into the wells of a 10-15% SDS-polyacrylamide gel. A higher percentage gel is recommended for better resolution of histone proteins.[12]

-

Include a pre-stained molecular weight marker in one lane.

-

Run the gel at a constant voltage (e.g., 80-120V) until the dye front reaches the bottom of the gel.[11]

3. Protein Transfer

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

For low molecular weight proteins like histones, ensure optimal transfer conditions, which may include using a membrane with a smaller pore size and adjusting the transfer time.[13]

-

Confirm successful transfer by staining the membrane with Ponceau S.[12]

4. Immunoblotting

-

Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).[10]

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[10][12]

-

Incubate the membrane with the primary antibody against H4R3me2a, diluted in the blocking solution, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically based on the manufacturer's datasheet.

-

Wash the membrane three times for 5-10 minutes each with TBST.[10][12]

-

Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature.[10][12]

-

Wash the membrane again three times for 5-10 minutes each with TBST.[10][12]

5. Detection

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) reagent for the time specified by the manufacturer.[12]

-

Capture the chemiluminescent signal using an appropriate imaging system.

Mandatory Visualization

References

- 1. Protein Arginine Methyltransferase 1-mediated Histone H4R3 Dimethyl Asymmetric enhances Epidermal Growth Factor Receptor signaling to promote Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 4. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Opto-Epigenetic Regulation of Histone Arginine Asymmetric Dimethylation via Type I Protein Arginine Methyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MS023 | Structural Genomics Consortium [thesgc.org]

- 10. origene.com [origene.com]

- 11. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 12. abcam.cn [abcam.cn]

- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for C-MS023 in MCF7 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing C-MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), to study its effects on PRMT1 in the human breast cancer cell line, MCF7.

Overview of this compound

This compound is a cell-active small molecule inhibitor targeting Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. It has been demonstrated to be a valuable tool for investigating the biological roles of these enzymes in various cellular processes, including signal transduction and gene expression. In MCF7 cells, this compound effectively inhibits PRMT1, leading to a reduction in the asymmetric dimethylation of its substrates, most notably Histone H4 at Arginine 3 (H4R3me2a). A structurally similar but inactive analog, MS094, is available and recommended for use as a negative control in all experiments.

Quantitative Data Summary

The inhibitory activity of this compound against PRMT1 has been quantified both in biochemical and cellular assays. The following table summarizes the key inhibitory concentrations.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Cellular Assay | PRMT1 | MCF7 | IC₅₀ | 9 ± 0.2 nM | [1] |

| Biochemical Assay | PRMT1 | - | IC₅₀ | 30 ± 9 nM |